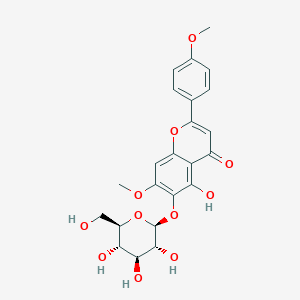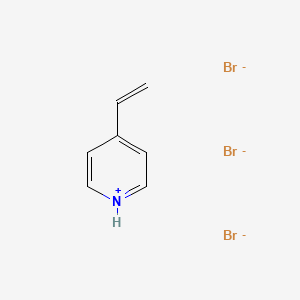
Angeflorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angeflorin is a natural product derived from the plant Heracleum, belonging to the Apiaceae family . It is also known by its chemical name, 5-hydroxy-4’,7-dimethoxy-6-O-beta-D-glucosylflavone . This compound is typically found as a yellow powder and has a molecular formula of C23H24O11 with a molecular weight of 476.43 g/mol .
Preparation Methods
Angeflorin can be obtained through chemical synthesis or by extracting and synthesizing components from the epidermis of small lilies . The synthetic route involves the isolation of this compound from the leaves of Angelonia grandiflora along with other flavonoids such as salvigenin and baicalein . The reaction conditions for its synthesis include the use of solvents like dimethyl sulfoxide, pyridine, methanol, and ethanol . Industrial production methods may vary depending on the specific synthesis method and reaction conditions employed .
Chemical Reactions Analysis
Angeflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can result in the formation of alcohols or amines .
Scientific Research Applications
Angeflorin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical purposes . In biology and medicine, this compound has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties . It is also used in the perfume and skincare industry as a fragrance ingredient due to its floral aroma .
Mechanism of Action
The mechanism of action of Angeflorin involves its interaction with various molecular targets and pathways. It has been shown to modulate the antioxidant defense mechanisms, activate antioxidant enzymes, and promote glutathione synthesis . This compound can also chelate metal ions, such as iron and copper, reducing the production of free radicals through Fenton and other reactions . These actions contribute to its protective effects against oxidative stress and inflammation.
Comparison with Similar Compounds
Angeflorin is structurally similar to other flavonoids such as salvigenin and baicalein, which are also isolated from the leaves of Angelonia grandiflora . this compound is unique due to its specific glucosylation pattern at the 6-O position . This structural feature distinguishes it from other flavonoids and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSKYQOJWBOTN-RWMNSCGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the structural characterization of Angeflorin?
A1: The research paper "this compound, A NEW FLAVONE GLUCOSIDE FROM THE LEAVES OF ANGELONIA GRANDIFLORA" [] focuses on the isolation and identification of a novel flavone glucoside named this compound from the leaves of the Angelonia grandiflora plant. The study elucidates its structure but doesn't provide specific details like molecular formula, weight, or spectroscopic data. Further research may provide a more comprehensive structural analysis of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


